molecular formula C17H21BrN4O2 B279784 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether

Cat. No. B279784
M. Wt: 393.3 g/mol
InChI Key: QNYPUNUSTKQENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. By blocking the activity of this receptor, 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, reward, and motivation.
Biochemical and Physiological Effects:
4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether has been shown to have several biochemical and physiological effects, including the modulation of dopamine release and the regulation of neuronal activity in the mesolimbic pathway. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether in lab experiments is its high selectivity and potency as a dopamine D3 receptor antagonist. This allows for more precise and specific studies of the role of this receptor in various neurological and psychiatric disorders. However, one limitation of using 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether is its potential off-target effects on other receptors and neurotransmitter systems, which may complicate the interpretation of experimental results.

Future Directions

1. Investigating the potential therapeutic applications of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether in the treatment of addiction, schizophrenia, and Parkinson's disease.
2. Studying the role of the dopamine D3 receptor in the regulation of mood, reward, and motivation.
3. Developing more selective and potent dopamine D3 receptor antagonists for use in scientific research and potential therapeutic applications.
4. Exploring the potential off-target effects of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether on other receptors and neurotransmitter systems.
5. Investigating the use of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether in combination with other drugs for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether involves several steps, including the reaction of 4-bromophenyl hydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid. The final step involves the reaction of the intermediate product with piperazine and subsequent methylation of the phenyl group.

Scientific Research Applications

4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether has been widely used in scientific research to study the role of the dopamine D3 receptor in various neurological and psychiatric disorders, such as addiction, schizophrenia, and Parkinson's disease. It has also been studied for its potential therapeutic applications in the treatment of these disorders.

properties

Molecular Formula

C17H21BrN4O2

Molecular Weight

393.3 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H21BrN4O2/c1-24-16-4-2-15(3-5-16)20-8-10-21(11-9-20)17(23)6-7-22-13-14(18)12-19-22/h2-5,12-13H,6-11H2,1H3

InChI Key

QNYPUNUSTKQENK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C=C(C=N3)Br

Origin of Product

United States

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